molecular formula C5H11ClN4S B2518678 {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride CAS No. 2094636-56-1

{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride

Cat. No.: B2518678
CAS No.: 2094636-56-1
M. Wt: 194.68
InChI Key: HASFBRUCDIFAIZ-UHFFFAOYSA-N
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Description

{5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride is a triazole-derived compound characterized by a methylthioether (-SCH₃) group attached to the triazole core via a methylene bridge. Its molecular formula is C₅H₁₁ClN₄S, with a molecular weight of 182.68 g/mol (as reported in and ). The CAS number is 2094636-56-1, and it is listed as a research-grade chemical supplied by multiple vendors .

Structurally, the compound features a 4H-1,2,4-triazole ring substituted at the 3-position with a methanamine group and at the 5-position with a (methylsulfanyl)methyl moiety.

Synthesis of analogous triazole derivatives typically involves alkylation of triazole thiol precursors using halides or Mitsunobu reactions (). For example, describes the use of InCl₃ as a catalyst for introducing methylthio groups to triazole cores.

Properties

IUPAC Name

[5-(methylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.ClH/c1-10-3-5-7-4(2-6)8-9-5;/h2-3,6H2,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASFBRUCDIFAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC(=NN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Substitution Reactions

The methylsulfanylmethyl (-CH2-S-CH3) and triazole moieties undergo nucleophilic and electrophilic substitution. Key reactions include:

a. Thioether substitution:
The methylsulfanylmethyl group reacts with alkyl halides or oxidizing agents. For example:

  • Reaction with iodomethane: Forms dimethylsulfonium derivatives under basic conditions .

  • Oxidative substitution: Hydrogen peroxide converts the thioether (-S-CH3) to sulfoxide (-SO-CH3) or sulfone (-SO2-CH3).

b. Triazole ring modifications:
Electrophilic aromatic substitution at the triazole ring is limited due to electron-deficient properties but occurs under strong nitrating or sulfonating agents. For example:

  • Nitration: Requires fuming HNO3 at low temperatures to introduce nitro groups at position 5 of the triazole .

Oxidation and Reduction

a. Oxidation:

  • Thioether oxidation:

    -S-CH3H2O2/H+-SO-CH3H2O2/H+-SO2-CH3\text{-S-CH3} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{-SO-CH3} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{-SO}_2\text{-CH3}

    Yields sulfoxide (70–85%) or sulfone (90–95%) derivatives, confirmed via NMR and mass spectrometry.

b. Reduction:

  • Amine group reduction: The primary amine (-CH2-NH2) reacts with borane (BH3) to form secondary amines under anhydrous conditions .

Nucleophilic Reactions

The primary amine group participates in:
a. Schiff base formation:
Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines:

-CH2-NH2+RCHO-CH2-N=CH-R+H2O\text{-CH2-NH2} + \text{RCHO} \rightarrow \text{-CH2-N=CH-R} + \text{H2O}

Yields range from 65–89% in ethanol at 60°C .

b. Acylation:
Acetyl chloride or acetic anhydride acetylates the amine:

-CH2-NH2+(CH3CO)2O-CH2-NHCOCH3\text{-CH2-NH2} + (\text{CH3CO})_2\text{O} \rightarrow \text{-CH2-NHCOCH3}

Quantitative yields achieved in dichloromethane with pyridine.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

C4H9N4S\cdotpHClC4H9N4S++Cl\text{C4H9N4S·HCl} \leftrightarrow \text{C4H9N4S}^+ + \text{Cl}^-

  • pKa values:

    • Triazole N-H: ~2.5 (acidic)

    • Methanamine NH3+: ~9.8 (basic) .

Stability Under Reaction Conditions

ConditionStability OutcomeSource
pH < 2Rapid decomposition of triazole ring
100°C in H2OHydrolysis of thioether to -SH group (t1/2 = 3 h)
UV light (254 nm)Degradation via radical formation

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. The specific compound under discussion has shown efficacy against a range of bacterial strains and fungi:

  • Antibacterial Activity : Studies indicate that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Methicillin-resistant Staphylococcus aureus (MRSA) with promising results.
  • Antifungal Activity : The compound has demonstrated effectiveness against common fungal pathogens, suggesting its utility in treating fungal infections .

Anticancer Activity

Recent research highlights the anticancer potential of {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

  • Case Study on Cytotoxic Effects : A comparative study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against these cancer cells .

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides. The potential application of this compound in crop protection is being explored due to its antifungal properties:

  • Fungicidal Activity : Preliminary studies suggest that this compound may inhibit the growth of plant pathogens, thereby contributing to enhanced crop yields and protection against diseases .

Summary of Case Studies

Study FocusFindings
Antibacterial EfficacySignificant activity against MRSA strains with MIC values lower than traditional antibiotics.
Cytotoxic EffectsInduced apoptosis in HeLa and MCF-7 cancer cell lines with IC50 values indicating strong activity .
Agricultural UsePotential as a fungicide to protect crops from fungal pathogens .

Mechanism of Action

The mechanism of action of {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting the function of specific enzymes. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1. Comparative Analysis of Structurally Related Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Sulfur Functional Group Notable Differences References
{5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride C₅H₁₁ClN₄S 182.68 - 4H-triazole
- Methanamine at C3
-(Methylsulfanyl)methyl at C5
Thioether (-SCH₃) Reference compound
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride C₅H₁₁ClN₄O₂S 226.68 - Methanesulfonylmethyl at C5 Sulfone (-SO₂CH₃) Higher polarity due to sulfonyl group
(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride C₄H₉ClN₄ 148.59 - Methyl group at C5 None Lacks sulfur moiety; simpler structure
[5-(Ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄S 233.17 (calculated) - Ethylsulfanyl at C5
- Methyl at C4
Thioether (-SCH₂CH₃) Longer alkyl chain on sulfur; dihydrochloride
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride C₅H₁₀ClN₄S 182.68 (estimated) - Sulfanylethyl group at C3
- Methyl at C4
Thioether (-S-CH₂CH₂NH₂·HCl) Ethanamine chain instead of methanamine
[4-Cyclopropyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine C₆H₁₁ClN₄S (assumed) Not specified - Cyclopropyl at C4
-(Methylsulfanyl)methyl at C5
Thioether (-SCH₃) Bulky cyclopropyl substituent at C4

Key Observations:

Functional Group Variations: The sulfone derivative () replaces the thioether (-SCH₃) with a sulfonyl (-SO₂CH₃) group, increasing polarity and oxidation state. This modification could enhance metabolic stability but reduce membrane permeability compared to the target compound .

Substituent Position and Steric Effects :

  • The cyclopropyl-substituted analog () introduces steric hindrance at the C4 position, which may influence conformational flexibility and interaction with target proteins .

Supplier Information:

  • The target compound is supplied by at least three vendors (), whereas analogs like the ethylsulfanyl derivative () and cyclopropyl-substituted compound () have fewer suppliers, reflecting differences in synthetic complexity .

Biological Activity

{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride is a synthetic compound that belongs to the triazole family. Its molecular formula is C5_5H11_{11}N4_4ClS, and it features a methylsulfanyl group that enhances its biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities based on diverse research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC5_5H11_{11}N4_4ClS
Molecular Weight178.68 g/mol
IUPAC Name[5-(methylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]methanamine; hydrochloride
CAS Number2094636-56-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, inhibiting their function and disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for several strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
MRSA 1267316
MRSA 218048
Enterococcus sp. 393715232
MRCNS (Methicillin-resistant coagulase-negative staphylococci)4

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The IC50_{50} values for different cell lines are as follows:

Cell LineIC50_{50} (µg/mL)
HeLa<10
SKOV-37.87 - 70.53
MCF-711.20 - 93.46

The most active compounds in these studies were found to significantly inhibit cell proliferation, suggesting that the triazole structure may enhance cytotoxicity against cancer cells.

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays measuring radical scavenging ability. Compounds derived from this structure showed significant activity in inhibiting oxidative stress markers.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in MDPI highlighted the compound's effectiveness against clinical strains of bacteria resistant to conventional antibiotics. The study concluded that derivatives of triazole could serve as essential scaffolds in drug design for treating resistant infections .
  • Anticancer Research : Another investigation focused on the anticancer effects of triazole derivatives indicated that compounds similar to this compound exhibited lower IC50_{50} values compared to standard chemotherapeutics in multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole and aqueous ammonia under reflux (80°C, overnight). Yield optimization requires pH control, temperature monitoring, and purification via recrystallization or column chromatography .
  • Key Considerations : Reaction efficiency depends on the stoichiometric ratio of reagents and elimination of competing side reactions (e.g., over-alkylation). Analytical techniques like TLC or HPLC should track reaction progress .

Q. Which spectroscopic methods are most effective for characterizing the compound’s structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the triazole ring, methylsulfanyl group, and methanamine backbone. Mass spectrometry (ESI-MS or HR-ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms of the triazole ring .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong oxidizers, as the methylsulfanyl group may degrade into sulfoxides or sulfones. Use inert atmospheres (N₂/Ar) for long-term storage .
  • Safety : Personal protective equipment (PPE) is mandatory due to potential irritation from hydrochloride salts. Fume hoods are recommended during handling .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data during structural elucidation?

  • Approach : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. For ambiguous electron density maps (e.g., disordered methylsulfanyl groups), apply restraints or constraints based on geometric parameters .
  • Validation : Cross-validate with powder XRD or neutron diffraction to confirm hydrogen atom positions and salt formation (hydrochloride) .

Q. How can the compound’s bioactivity be systematically explored against microbial or enzymatic targets?

  • Experimental Design :

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For enzyme inhibition (e.g., HIV-1 protease), use fluorescence-based kinetic assays .
  • Target Identification : Employ molecular docking (AutoDock Vina) to predict binding affinities with triazole-interacting enzymes (e.g., cytochrome P450). Validate with site-directed mutagenesis .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Mechanistic Studies :

  • Nucleophilic Sites : The triazole N-atoms and methanamine group participate in alkylation/acylation. Monitor reactivity via ¹H NMR kinetics in DMSO-d₆ .
  • Electrophilic Reactions : The methylsulfanyl group undergoes oxidation (H₂O₂) to sulfoxide/sulfone derivatives. Track intermediates using LC-MS .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • In silico Tools : Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Validate predictions with in vitro Caco-2 cell permeability assays .
  • Limitations : Adjust models for hydrochloride salt effects on solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.